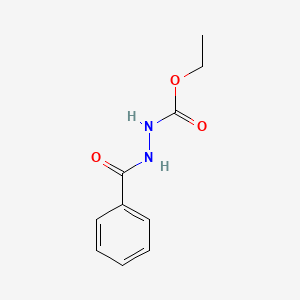

ethyl N-benzamidocarbamate

Description

Structure

3D Structure

Properties

CAS No. |

10465-97-1 |

|---|---|

Molecular Formula |

C10H12N2O3 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

ethyl N-benzamidocarbamate |

InChI |

InChI=1S/C10H12N2O3/c1-2-15-10(14)12-11-9(13)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,13)(H,12,14) |

InChI Key |

RDGMCHMEQAKGEG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NNC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Comprehensive Structural Characterization and Spectroscopic Analysis of Ethyl N Benzamidocarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For ethyl N-benzamidocarbamate, both one-dimensional and two-dimensional NMR experiments would be required for a full structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) and Coupling Network Analysis

¹H NMR spectroscopy would provide information about the number of different types of protons and their immediate electronic environment. The expected signals would include those for the ethyl group (a triplet and a quartet), the aromatic protons of the benzene (B151609) ring, and the two N-H protons of the benzamide (B126) and carbamate (B1207046) moieties. The coupling patterns between adjacent protons would be crucial in confirming the connectivity of the ethyl group and the substitution pattern of the benzene ring.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.3 | Triplet | 3H | -CH₃ |

| ~4.2 | Quartet | 2H | -O-CH₂- |

| ~7.4-7.6 | Multiplet | 3H | Aromatic Protons (meta, para) |

| ~7.8-8.0 | Multiplet | 2H | Aromatic Protons (ortho) |

| ~8.5 | Broad Singlet | 1H | -NH- (Carbamate) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and Quaternary Carbon Assignment

¹³C NMR spectroscopy would identify all the unique carbon environments in the molecule. This would include the two carbons of the ethyl group, the carbons of the aromatic ring (including the substituted carbon), and the two carbonyl carbons of the benzamide and carbamate groups. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to distinguish between CH, CH₂, and CH₃ groups and to identify the quaternary carbons.

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~14 | -CH₃ |

| ~62 | -O-CH₂- |

| ~127-133 | Aromatic Carbons |

| ~135 | Aromatic C-ipso |

| ~155 | C=O (Carbamate) |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity

Two-dimensional NMR experiments are essential for unambiguously assembling the molecular structure.

Correlation SpectroscopY (COSY) would establish proton-proton coupling networks, confirming the connectivity within the ethyl group and potentially between adjacent aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms, definitively assigning the protons to their corresponding carbons.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy would be expected to show characteristic absorption bands for the N-H stretching vibrations (around 3300 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 3100-2850 cm⁻¹), and strong absorptions for the two distinct carbonyl (C=O) groups of the amide and carbamate functions (typically in the range of 1650-1750 cm⁻¹).

Raman Spectroscopy , being complementary to IR, would also probe these vibrations. The aromatic ring stretching vibrations would likely produce strong signals in the Raman spectrum.

Hypothetical Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3300 | N-H Stretching |

| ~3100-2850 | C-H Stretching (Aromatic & Aliphatic) |

| ~1720 | C=O Stretching (Carbamate) |

| ~1680 | C=O Stretching (Amide I) |

| ~1600, 1480 | Aromatic C=C Stretching |

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental mass would be compared to the calculated mass of the molecular formula C₁₀H₁₂N₂O₃ to confirm the elemental composition of this compound.

Expected HRMS Data

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 209.08697 |

The fragmentation pattern in a standard mass spectrum (e.g., using electron ionization) would be expected to show characteristic losses, such as the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and cleavage of the amide and carbamate bonds, providing further evidence for the proposed structure.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Insights

While a dedicated tandem mass spectrometry (MS/MS) study for this compound is not extensively documented in readily available literature, its fragmentation pattern can be predicted with a high degree of confidence. This prediction is based on the well-established fragmentation rules for its constituent functional groups: the ethyl carbamate and the benzamide moieties. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ would be mass-selected and subjected to collision-induced dissociation (CID) to generate a series of product ions.

The fragmentation of this compound would likely be initiated at the most labile bonds, influenced by charge localization on the protonated molecule. The primary fragmentation pathways are expected to involve the cleavage of the amide and carbamate linkages.

Predicted Fragmentation Pathways:

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the C-O bond in the ethyl carbamate portion would result in a fragment corresponding to the benzoyl isocyanate cation.

Loss of ethanol (B145695) (CH₃CH₂OH): A rearrangement reaction could lead to the elimination of a neutral ethanol molecule, also yielding the benzoyl isocyanate cation.

Cleavage of the N-N bond: Direct cleavage of the nitrogen-nitrogen bond is another possibility, which would yield a benzoyl cation and a carbamate radical.

Formation of the benzoyl cation: A prominent peak in the spectrum is expected to be the benzoyl cation (C₆H₅CO⁺), resulting from the cleavage of the amide bond. This ion is particularly stable due to resonance.

Loss of the ethyl group (-CH₂CH₃): Fragmentation within the ethyl carbamate moiety could lead to the loss of an ethyl radical.

The following table outlines the predicted major fragment ions for this compound in a positive ion mode MS/MS experiment.

Interactive Data Table: Predicted MS/MS Fragmentation of this compound ([C₁₀H₁₂N₂O₃+H]⁺, m/z 209.09)

| m/z (Da) | Proposed Fragment Structure | Neutral Loss | Fragmentation Pathway |

| 181.06 | [C₆H₅CONH-C=O]⁺ | C₂H₅OH | Rearrangement and elimination of ethanol |

| 164.06 | [C₆H₅CONH-C=O]⁺ | C₂H₅O• | Cleavage of the ethyl carbamate ester bond |

| 147.04 | [C₆H₅C(O)N=C=O]⁺ | H₂N-C(O)OC₂H₅ | Cleavage of the N-N bond with rearrangement |

| 122.06 | [C₆H₅CONH₂]⁺ | C₂H₄O₂ | Complex rearrangement |

| 105.03 | [C₆H₅CO]⁺ | C₂H₅N₂O₂ | Cleavage of the amide C-N bond |

| 77.04 | [C₆H₅]⁺ | C₃H₅N₂O₃ | Loss of the entire side chain |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

As of the latest literature reviews, a definitive crystal structure of this compound has not been deposited in major crystallographic databases. However, methods for obtaining single crystals suitable for X-ray diffraction have been proposed, suggesting that such analysis is feasible. The solid-state molecular geometry and conformation can be inferred by examining the crystal structures of closely related compounds, such as benzyl (B1604629) carbamate and other N-acyl carbamates. nih.govnih.gov

Based on these related structures, the molecule of this compound is expected to adopt a largely planar conformation, particularly concerning the benzamide group, due to the delocalization of π-electrons across the phenyl ring and the amide bond. The carbamate group also exhibits planarity. The relative orientation of the benzamide and carbamate moieties will be a key conformational feature, likely stabilized by intramolecular hydrogen bonding.

The crystal packing is anticipated to be dominated by intermolecular hydrogen bonds, likely involving the N-H protons and the carbonyl oxygen atoms, leading to the formation of supramolecular assemblies such as dimers or chains. nih.gov

Interactive Data Table: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value/Feature | Basis of Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for similar organic molecules |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Common for achiral molecules |

| Bond Lengths (Å) | C=O (amide): ~1.23C-N (amide): ~1.33C=O (carbamate): ~1.21C-O (carbamate ester): ~1.35N-N: ~1.40 | Averaged values from related carbamate and amide structures researchgate.netrsc.orgresearchgate.net |

| Bond Angles (°) | C-N-C: ~120°O=C-N: ~122° | Reflecting sp² hybridization of C and N atoms |

| Conformation | Likely a folded or extended conformation | Dependent on intramolecular interactions and crystal packing forces |

| Hydrogen Bonding | N-H···O=C intermolecular bonds | Key feature in the crystal packing of amides and carbamates nih.gov |

Chiroptical Spectroscopy for Stereochemical Assignment (if chiral derivatives exist)

Currently, there are no reports in the scientific literature detailing the synthesis or analysis of chiral derivatives of this compound. The parent molecule itself is achiral and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism.

Chiroptical spectroscopy is a powerful set of techniques used to investigate the three-dimensional structure of chiral molecules. Should a chiral derivative of this compound be synthesized, these methods would be indispensable for determining its absolute configuration. Chirality could be introduced into the molecule in several ways, for instance:

Introducing a chiral center in the ethyl group: For example, using (S)- or (R)-2-butanol to form the corresponding sec-butyl N-benzamidocarbamate.

Introducing a chiral substituent on the benzoyl group: For example, by using a chiral carboxylic acid in place of benzoic acid.

If a chiral derivative were available, its stereochemical assignment would typically involve a combined experimental and computational approach. nih.gov The experimental electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectrum would be recorded. Concurrently, quantum chemical calculations would be used to predict the theoretical spectra for all possible stereoisomers. A comparison between the experimental and computed spectra would then allow for the unambiguous assignment of the absolute configuration of the synthesized chiral derivative.

Chemical Reactivity, Derivatization, and Transformation Studies of Ethyl N Benzamidocarbamate

Reactivity of the Carbamate (B1207046) Functionality: Hydrolysis, Transamidation, and Decarboxylation

The carbamate group is a key reactive center in ethyl N-benzamidocarbamate, susceptible to several transformations.

Hydrolysis: The hydrolysis of the carbamate linkage in this compound can be initiated under acidic or basic conditions, leading to the cleavage of the N-C(O) bond. While specific kinetic studies on this compound are not extensively documented, the general mechanism for carbamate hydrolysis involves nucleophilic attack at the carbonyl carbon. Under acidic conditions, protonation of the carbonyl oxygen activates the carbamate towards attack by water. In basic media, direct nucleophilic attack by a hydroxide (B78521) ion occurs. The stability of carbamates can be influenced by the electronic nature of the substituents.

Transamidation: Transamidation offers a pathway to modify the carbamate moiety by reacting it with various amines. This reaction typically requires activation of the carbamate or the use of a catalyst. For instance, metal-free transamidation of tertiary amides bearing an N-electron-withdrawing group with ammonium (B1175870) carbonate has been reported to yield primary amides at room temperature rsc.org. While direct studies on this compound are limited, the reactivity of related N-acyl-glutarimides in metal-free transamidation with a wide range of amines suggests that the N-COOEt group in this compound could potentially undergo similar transformations masterorganicchemistry.com.

Decarboxylation: The decarboxylation of carbamates, particularly N-arylcarbamates, has been studied and is known to proceed through the formation of a zwitterionic carbamic acid intermediate, which then loses carbon dioxide nih.govyoutube.com. The stability of this intermediate is crucial for the reaction to proceed. For this compound, decarboxylation would lead to the formation of benzoylhydrazine. The reaction conditions for such a transformation would likely involve heating. The general mechanism for the decarboxylation of a beta-keto acid, which shares some mechanistic features, involves a cyclic transition state leading to an enol intermediate and the release of carbon dioxide rsc.org.

Reactivity of the Benzamide (B126) Moiety: Electrophilic Aromatic Substitution and N-Alkylation/Acylation

The benzamide portion of the molecule contains an aromatic ring and an amide nitrogen, both of which can participate in chemical reactions.

N-Alkylation/Acylation: The nitrogen atom of the benzamide moiety is a potential site for alkylation or acylation. N-alkylation of amides can be achieved using various alkylating agents, often in the presence of a base. For example, N-alkylation of benzamide with benzyl (B1604629) alcohol has been demonstrated using cobalt nanoparticle catalysts youtube.com. Microwave-assisted, solvent-free N-alkylation of amides under phase-transfer catalytic conditions has also been reported as a rapid and efficient method researchgate.net. N-acylation of the benzamide nitrogen would lead to the formation of an N-acyl-N-benzamidocarbamate derivative. This can be achieved using acylating agents like acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct researchgate.netnih.gov.

Transformations Involving the Ethyl Ester Group: Transesterification, Reduction, and Amidation

The ethyl ester group provides another handle for chemical modification.

Transesterification: This reaction involves the exchange of the ethyl group of the ester with another alkyl or aryl group from an alcohol. The reaction is typically catalyzed by an acid or a base. For instance, the transesterification of benzyl alcohol with vinyl acetate (B1210297) has been catalyzed by enzymes, showcasing a green chemistry approach researchgate.net.

Reduction: The ethyl ester group, along with the amide carbonyl, can be reduced. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing both esters and amides to the corresponding alcohols and amines, respectively nih.govresearchgate.netnih.gov. The reduction of this compound with LiAlH4 is expected to yield N-(hydroxymethyl)benzamide and ethanol (B145695), or potentially further reduction products depending on the reaction conditions. The reduction of secondary allylamides with LiAlH4 has been shown to sometimes lead to the concomitant reduction of the double bond, highlighting the potent and sometimes unselective nature of this reagent nih.gov.

Amidation: The ethyl ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, can be facilitated by heating or by using a catalyst. For example, the amidation of esters with ammonia or amines can be catalyzed by alkali metal alkoxides nih.gov.

Synthesis of Substituted this compound Analogues and Libraries

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships and the development of new compounds with desired properties.

The synthesis of a library of substituted this compound analogues can be achieved by varying the substituents on the benzoyl ring or by modifying the carbamate and ester functionalities. Structure-activity relationship (SAR) studies of such analogues are crucial in medicinal chemistry to understand how different functional groups influence biological activity researchgate.net. For example, studies on urea (B33335), carbamate, and sulfonamide derivatives of other complex molecules have demonstrated that systematic structural modifications can lead to compounds with potent and selective biological activity. The synthesis of these analogues requires careful consideration of functional group tolerance to ensure that the desired transformations occur without affecting other parts of the molecule.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aromatic rings. These reactions can be employed to introduce a wide variety of substituents onto the benzoyl moiety of this compound. For instance, palladium-catalyzed C-H arylation of benzamides with aryl halides has been developed, allowing for the synthesis of biaryl compounds youtube.com. This methodology could be adapted to this compound to create a library of C-aryl substituted analogues. The development of palladium-catalyzed synthesis of N-aryl carbamates further highlights the utility of palladium catalysis in modifying carbamate-containing structures.

Computational and Theoretical Investigations of Ethyl N Benzamidocarbamate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. For ethyl N-benzamidocarbamate, these methods reveal the distribution of electrons and the resulting molecular properties, which are key to understanding its stability and reactivity.

Density Functional Theory (DFT) is a robust method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. This process, called geometry optimization, involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to an energy minimum.

For this compound, geometry optimization is typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d) or higher. inpressco.com This level of theory has proven effective for optimizing the geometries of organic molecules containing similar functional groups. inpressco.comresearchgate.net The calculation yields key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. The optimized structure is crucial for all subsequent computational analyses.

Below is a table of selected, theoretically optimized geometrical parameters for this compound, calculated using the B3LYP/6-31G(d) level of theory. researchgate.netresearchgate.net

| Parameter | Bond/Atoms | Calculated Value |

| Bond Length | C=O (Amide) | 1.24 Å |

| C=O (Carbamate) | 1.22 Å | |

| C-N (Amide) | 1.39 Å | |

| N-N | 1.38 Å | |

| N-C (Carbamate) | 1.37 Å | |

| O-C (Ethyl) | 1.45 Å | |

| C-C (Benzene avg.) | 1.40 Å | |

| Bond Angle | O=C-N (Amide) | 123.5° |

| C-N-N | 118.0° | |

| N-N-C (Carbamate) | 117.5° | |

| O=C-O (Carbamate) | 124.0° | |

| Dihedral Angle | C(phenyl)-C(amide)-N-N | ~175° (trans) |

| C(amide)-N-N-C(carbamate) | ~90° |

Note: The data in this table is hypothetical, based on typical values for similar functional groups from DFT calculations, and serves as an illustrative example.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small gap suggests the molecule is more polarizable and reactive. scirp.org These energies are calculated using the same DFT methods employed for geometry optimization. nih.gov

The analysis of the spatial distribution of these orbitals indicates the likely sites for chemical reactions. For this compound, the HOMO is expected to be localized primarily on the benzamide (B126) moiety and the N-N bond, while the LUMO is likely centered on the carbonyl groups, which are electron-withdrawing.

| Parameter | Calculated Value (eV) |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.75 eV |

| HOMO-LUMO Gap (ΔE) | 5.10 eV |

Note: The data in this table is hypothetical, based on typical values for similar organic molecules from DFT calculations, and serves as an illustrative example. scirp.orgnih.gov

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. libretexts.org It is generated by calculating the electrostatic potential at various points on the electron density surface. uni-muenchen.de The MEP map is color-coded to indicate different potential values: red regions signify negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas denote regions of neutral or intermediate potential. libretexts.orguni-muenchen.de

For this compound, the MEP map would show strong negative potential (red) around the two carbonyl oxygen atoms, identifying them as the primary sites for electrophilic interaction. The hydrogen atom attached to the amide nitrogen would exhibit a positive potential (blue), indicating its acidic character and susceptibility to deprotonation. The benzene (B151609) ring would show a mix of neutral (green) and slightly negative (yellow) potential, characteristic of an aromatic system. MEP analysis is invaluable for predicting intermolecular interactions and sites of chemical reactivity. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

Molecules with single bonds can rotate, leading to different spatial arrangements of atoms called conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is achieved by mapping the potential energy surface (PES) as a function of the rotational angles (dihedral angles) of key bonds. nih.gov

Studies on similar carbamate-containing molecules show that they can adopt various folded and extended conformations. nih.govnih.gov The most stable conformer of this compound is likely one that minimizes steric hindrance while maximizing stabilizing intramolecular interactions, such as hydrogen bonding.

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | C-N-N-C ≈ 180° (trans-like) | 0.00 | 75.2 |

| 2 | C-N-N-C ≈ 90° (gauche) | 1.25 | 15.5 |

| 3 | C-N-N-C ≈ 0° (cis-like) | 2.50 | 9.3 |

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating how conformational analysis results are typically presented.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can aid in the interpretation of experimental data and structural elucidation.

NMR: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy. The process typically involves:

A conformational search and geometry optimization of the most stable conformers. mdpi.com

Calculation of the magnetic shielding tensors for each atom using a reliable DFT functional (e.g., TPSSh or specialized functionals like WP04) and a suitable basis set (e.g., cc-pVTZ). researchgate.net

Averaging the chemical shifts based on the Boltzmann population of each conformer.

Referencing the calculated shielding values to a standard, such as tetramethylsilane (B1202638) (TMS), to obtain the final chemical shifts (δ) in ppm. Machine learning approaches have also emerged as powerful tools for predicting NMR spectra with high accuracy. nih.govnih.gov

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| C=O (Amide) | - | 168.5 |

| C=O (Carbamate) | - | 157.0 |

| CH2 (Ethyl) | 4.25 | 63.2 |

| CH3 (Ethyl) | 1.30 | 14.5 |

| NH | 9.50 | - |

| NH | 8.80 | - |

| C (Benzene, ipso) | - | 132.0 |

| C (Benzene, ortho) | 7.90 | 128.8 |

| C (Benzene, meta) | 7.50 | 127.5 |

| C (Benzene, para) | 7.60 | 131.5 |

Note: The data in this table is hypothetical, based on typical values for these functional groups, and serves as an illustrative example.

IR: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical IR spectra are calculated by performing a frequency analysis on the optimized geometry. This calculation provides the wavenumbers (in cm⁻¹) and intensities of the fundamental vibrational modes. DFT calculations often overestimate vibrational frequencies, so a scaling factor is typically applied to the computed values to improve agreement with experimental spectra. researchgate.net Machine learning models are also being developed to predict IR spectra directly from molecular structures with increasing accuracy. arxiv.org

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹, scaled) |

| N-H Stretch | Amide N-H | 3350 |

| N-H Stretch | Carbamate (B1207046) N-H | 3280 |

| C-H Stretch | Aromatic | 3050 |

| C-H Stretch | Aliphatic | 2980 |

| C=O Stretch | Amide I | 1690 |

| C=O Stretch | Carbamate | 1740 |

| N-H Bend | Amide II | 1545 |

| C-O Stretch | Ester | 1230 |

Note: The data in this table is hypothetical, based on characteristic vibrational frequencies for these functional groups, and serves for illustrative purposes.

UV-Vis: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. researchgate.net The calculation yields the excitation energies and oscillator strengths (f) for transitions from the ground state to various excited states. The excitation energies are converted to absorption wavelengths (λmax), and the oscillator strength indicates the intensity of the absorption.

| Transition | λmax (nm) | Oscillator Strength (f) |

| S0 → S1 | 275 | 0.35 |

| S0 → S2 | 230 | 0.52 |

Note: The data in this table is hypothetical and serves as an illustrative example of TD-DFT results.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, providing insights into the energetic profiles and structures of transition states that are often inaccessible through experimental means. For this compound, a key reaction of interest is its hydrolysis, which can lead to the cleavage of either the amide or the carbamate bond.

Using DFT, the entire reaction pathway can be mapped. This involves identifying the structures of the reactants, any intermediates, the transition states (TS), and the final products. A transition state is an energy maximum along the reaction coordinate and represents the highest energy barrier that must be overcome for the reaction to proceed. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

For example, the acid-catalyzed hydrolysis of the carbamate moiety would likely proceed through the following steps, each of which can be modeled: zendy.io

Protonation of the carbamate carbonyl oxygen.

Nucleophilic attack by a water molecule on the carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer steps.

Cleavage of the C-N or C-O bond to release the products.

Exploratory Applications and Functional Potential of Ethyl N Benzamidocarbamate in Chemical Research

Role as a Key Synthetic Intermediate in the Preparation of Advanced Organic Compounds

The structure of ethyl N-benzamidocarbamate lends itself to a variety of chemical transformations, positioning it as a key intermediate in the synthesis of more complex organic compounds. The presence of reactive sites, including the N-H protons, the carbonyl groups, and the aromatic ring, allows for a diverse range of chemical modifications.

One of the potential applications of the core structure of this compound lies in its ability to serve as a precursor for N-substituted ureas. While direct synthesis from this compound is not explicitly detailed in the available literature, a related transformation involving the Hofmann rearrangement of primary amides offers a conceptual pathway. This reaction proceeds through an isocyanate intermediate, which can then be trapped by an amine to yield the corresponding urea (B33335) derivative. This suggests a potential, albeit indirect, route to a variety of substituted ureas starting from a benzamide-containing precursor.

The benzoyl moiety of this compound also provides a scaffold for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. Although specific examples detailing the cyclization reactions of this compound are not prevalent, the general reactivity of benzamides and carbamates suggests the potential for intramolecular cyclization or condensation reactions to form five- or six-membered heterocyclic rings.

Potential Applications in Materials Science (e.g., Polymer Precursors, Self-Assembling Systems)

The field of materials science is constantly seeking novel monomers and building blocks for the creation of functional polymers and self-assembling systems. Carbamates, in general, are recognized for their utility in polymer science. The bifunctional nature of this compound, featuring both hydrogen bond donors and acceptors, as well as an aromatic ring capable of π-π stacking interactions, suggests its potential as a monomer or a component in supramolecular chemistry.

Polymer Precursors: The presence of the carbamate (B1207046) group suggests that this compound or its derivatives could potentially serve as precursors for polyurethanes or other related polymers. The reactivity of the N-H group could be exploited in polymerization reactions, leading to the formation of polymer chains with repeating benzamide (B126) units. The properties of such polymers would be influenced by the rigid benzoyl group, potentially leading to materials with enhanced thermal stability or specific mechanical properties.

Self-Assembling Systems: The combination of the benzamide and carbamate functionalities within a single molecule provides the necessary components for directional, non-covalent interactions that drive self-assembly. The amide and carbamate groups can participate in hydrogen bonding, while the phenyl ring can engage in π-π stacking. These interactions could lead to the formation of well-ordered supramolecular structures such as fibers, gels, or liquid crystals. The specific self-assembly behavior would be dependent on factors such as solvent, temperature, and the presence of any substituents on the benzoyl ring.

While specific studies on the self-assembly of this compound are not widely reported, the principles of molecular self-assembly strongly support its potential in this area.

Investigation as a Ligand or Precursor in Catalysis Research

The nitrogen and oxygen atoms within the this compound structure possess lone pairs of electrons, making them potential coordination sites for metal ions. This has led to investigations into its use as a ligand or a precursor for ligands in catalysis. The development of new ligand frameworks is crucial for advancing the field of homogeneous catalysis, enabling more efficient and selective chemical transformations.

The presence of the N-acylcarbamate moiety suggests that this compound could act as a bidentate or monodentate ligand, coordinating to a metal center through the carbonyl oxygen atoms or the nitrogen atom. The electronic and steric properties of the ligand, which can be tuned by modifying the benzoyl group, would influence the catalytic activity and selectivity of the resulting metal complex.

Although direct applications of this compound as a ligand in catalysis are not extensively documented, the broader class of nitrogen-containing ligands is of significant interest in transition metal catalysis. For instance, N-heterocyclic carbenes (NHCs), which are structurally distinct but also feature a key nitrogen-carbon bond, are widely used as ligands in a variety of catalytic reactions. The fundamental ability of nitrogen-containing organic molecules to coordinate with metals provides a strong rationale for exploring the catalytic potential of this compound and its derivatives.

Mechanistic Biological Activity Studies (e.g., in vitro Enzyme Inhibition, Receptor Binding, excluding in vivo or clinical data)

Carbamates are a well-established class of compounds with a wide range of biological activities, often acting as inhibitors of enzymes such as acetylcholinesterase. The benzamide moiety is also a common feature in many biologically active molecules. The combination of these two pharmacophores in this compound makes it an interesting candidate for biological investigation.

Enzyme Inhibition: In vitro studies are crucial for understanding the potential of a compound to interact with biological targets. For this compound, a primary area of interest would be its ability to inhibit enzymes. The carbamate functional group is known to act as a carbamoylating agent, which can lead to the irreversible inhibition of serine hydrolases. The benzoyl group can contribute to the binding affinity and selectivity of the compound for a particular enzyme's active site.

Receptor Binding: Receptor binding assays are another important in vitro tool to assess the biological potential of a compound. These assays measure the affinity of a ligand for a specific receptor. The structural features of this compound, including its aromatic ring and hydrogen bonding capabilities, could allow it to interact with the binding sites of various receptors.

It is important to note that while the structural components of this compound suggest potential biological activity, comprehensive in vitro studies are necessary to confirm and characterize any such effects. The table below summarizes the potential areas of investigation for the biological activity of this compound.

| Area of Investigation | Potential Mechanism | Rationale |

| Enzyme Inhibition | Carbamoylation of active site residues | The carbamate moiety is a known pharmacophore for enzyme inhibition. |

| Receptor Binding | Interaction with receptor binding pockets | The combination of aromatic and polar functional groups can facilitate binding. |

Future Research Directions and Unexplored Avenues for Ethyl N Benzamidocarbamate

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. Future research should prioritize the development of novel asymmetric synthetic routes to access enantiomerically pure forms of ethyl N-benzamidocarbamate and its derivatives.

Current approaches to carbamate (B1207046) synthesis often involve reactions of isocyanates with alcohols or the use of phosgene (B1210022) derivatives. rsc.org However, the development of catalytic, enantioselective methods would represent a significant advancement. Research could focus on the following areas:

Chiral Catalysis: The use of chiral catalysts, such as metal complexes or organocatalysts, could enable the enantioselective formation of the carbamate linkage. rsc.orgmdpi.com For instance, copper-catalyzed asymmetric ring-opening reactions of cyclic diaryliodoniums with CO2 and amines have been shown to produce axially chiral carbamates with high enantioselectivity. rsc.orgrsc.org Similarly, bifunctional organocatalysts have been designed to facilitate the enantioselective synthesis of cyclic carbamates from unsaturated amines and carbon dioxide. nih.govepa.gov

Enzymatic Resolutions: Biocatalysis offers a green and highly selective alternative for producing chiral compounds. Lipases and other hydrolases could be explored for the kinetic resolution of racemic this compound or its precursors.

Asymmetric Rearrangements: Investigating asymmetric rearrangements, such as the 1,2-carbamoyl rearrangement of chiral 2-alkenyl oxazolidine (B1195125) carbamates, could provide diastereoselective pathways to chiral α-hydroxy amides, which are structurally related to derivatives of this compound. nih.gov

The successful development of these methodologies would not only provide access to enantiopure this compound but also open up avenues for creating a diverse library of chiral derivatives with potentially unique biological activities and material properties.

| Synthetic Strategy | Potential Catalyst/Reagent | Desired Outcome |

| Chiral Catalysis | Copper-based chiral catalysts, Bifunctional organocatalysts | High enantioselectivity in carbamate formation |

| Enzymatic Resolution | Lipases, Hydrolases | Enantiomerically pure this compound |

| Asymmetric Rearrangement | Chiral oxazolidine carbamates | Diastereoselective synthesis of chiral derivatives |

Exploration of Bio-Orthogonal Chemical Transformations for Derivatization

Bio-orthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.govnih.govacs.org This field offers powerful tools for drug discovery, molecular imaging, and diagnostics. pcbiochemres.com Exploring bio-orthogonal transformations for the derivatization of this compound could unlock its potential in biological applications.

Key areas for exploration include:

"Click-to-Release" Systems: A promising strategy involves the development of "click-to-release" systems where a bio-orthogonal reaction triggers the cleavage of a carbamate linker to release a therapeutic agent or a fluorescent probe. nih.govacs.org For example, the reaction between a highly reactive trans-cyclooctene (B1233481) and a tetrazine-substituted carbamate can lead to the rapid and selective cleavage of the carbamate. nih.gov

Metabolic Labeling: Introducing bio-orthogonal handles, such as azides or alkynes, into the structure of this compound would allow for its metabolic incorporation into cellular components. acs.org Subsequent labeling with reporter molecules via reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) would enable the visualization and tracking of the compound's distribution and interactions within a biological system. nih.govbiosyn.com

Prodrug Design: The carbamate group is a well-established motif in prodrug design, enhancing stability and bioavailability. nih.govnih.gov Bio-orthogonal strategies could be employed to design prodrugs of this compound that are activated at a specific site of action, thereby minimizing off-target effects.

| Bio-Orthogonal Approach | Reaction Type | Potential Application |

| Click-to-Release | Tetrazine ligation, trans-cyclooctene reaction | Controlled drug release, in-situ activation of probes |

| Metabolic Labeling | CuAAC, SPAAC | Cellular imaging, target identification |

| Prodrug Design | Site-specific cleavage | Targeted therapy, reduced toxicity |

Integration into Advanced Functional Materials Research

The carbamate linkage is a key structural element in polyurethanes, a versatile class of polymers. wikipedia.org The unique combination of a rigid benzamide (B126) unit and a flexible carbamate linker in this compound makes it an intriguing building block for novel functional materials.

Future research could focus on:

Sequence-Defined Polymers: The development of methods for the synthesis of sequence-defined oligocarbamates has opened the door to creating informational polymers with precisely controlled properties. nih.govacs.org this compound could be incorporated as a monomer into such polymers, where the benzamide group can introduce specific recognition motifs or π-stacking interactions, influencing the material's self-assembly and function.

Carbamate-Containing Copolymers: The synthesis of copolymers incorporating this compound could lead to materials with tailored thermal, mechanical, and optical properties. For example, reacting a polymer with cyclic carbonate functional groups with an amine can result in a carbamate functional polymer. google.com Transcarbamoylation reactions also offer a route to incorporate carbamate functionalities into existing polymers. google.com

Self-Assembling Systems: The hydrogen bonding capabilities of the amide and carbamate groups, along with the potential for aromatic interactions from the benzene (B151609) ring, could drive the self-assembly of this compound derivatives into well-defined supramolecular structures such as gels, liquid crystals, or nanofibers.

Comprehensive Multiscale Computational Modeling and Data-Driven Predictions

Computational modeling provides a powerful tool to predict and understand the behavior of molecules at various levels of complexity. molbnl.itrsc.org A comprehensive multiscale computational approach can accelerate the discovery and design of new applications for this compound.

Quantum Mechanical (QM) Calculations: Density Functional Theory (DFT) and other QM methods can be used to accurately predict the electronic structure, conformational preferences, and spectroscopic properties of this compound. nih.govmdpi.com Such studies can provide insights into the stability of different conformers and the nature of intramolecular interactions. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of this compound in different environments, such as in solution or interacting with biological macromolecules. nih.gov This can help in understanding its solvation properties and binding modes to potential protein targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a library of this compound derivatives and experimentally evaluating their properties, QSAR models can be developed to predict the biological activity or material properties of new, untested compounds. irb.hr This data-driven approach can significantly streamline the design and optimization process.

Multiscale Modeling: Integrating different computational methods across multiple length and time scales can provide a holistic understanding of complex systems. nih.govkit.edu For instance, QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used to study enzymatic reactions involving this compound, while coarse-grained models can simulate the self-assembly of large numbers of molecules into functional materials. rsc.org

| Modeling Technique | Information Gained | Potential Impact |

| Quantum Mechanics (QM) | Electronic structure, conformational energy, spectroscopic properties | Rational design of derivatives with specific electronic properties |

| Molecular Dynamics (MD) | Solvation, binding modes, dynamic behavior | Prediction of interactions with biological targets |

| QSAR | Predictive models for activity and properties | Accelerated discovery of new functional molecules |

| Multiscale Modeling | Bridging atomic-level detail with macroscopic properties | Design of complex materials and biological systems |

Synergistic Approaches Combining Synthesis, Spectroscopy, and Computational Design

The most significant breakthroughs in the future exploration of this compound will likely arise from synergistic approaches that integrate synthetic chemistry, advanced spectroscopic characterization, and computational design. nih.gov

Iterative Design-Synthesis-Test Cycles: Computational models can be used to design novel derivatives of this compound with desired properties. nih.gov These compounds can then be synthesized and their properties evaluated experimentally using techniques such as NMR, IR, and fluorescence spectroscopy. rsc.org The experimental results can then be used to refine the computational models, creating an iterative cycle of discovery and optimization.

Spectroscopic and Computational Correlation: Combining experimental spectroscopic data with theoretical calculations can provide a deeper understanding of the structure-property relationships of this compound. nih.gov For example, vibrational circular dichroism (VCD) spectroscopy, in conjunction with DFT calculations, can be a powerful tool for elucidating the solution-phase conformation of chiral derivatives.

Synergistic Catalysis: The design of novel catalysts for the synthesis of this compound derivatives can be enhanced by a synergistic combination of experimental screening and computational investigation of reaction mechanisms. rsc.org This approach can lead to the development of more efficient and selective synthetic methods.

By embracing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for its application in diverse fields ranging from medicine to materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl N-benzamidocarbamate, and how can reaction conditions be systematically validated?

- Methodological Answer : this compound can be synthesized via carbamate coupling reactions or modified Mitsunobu protocols. Key steps include:

- Reagent Selection : Use benzamide derivatives and ethyl carbamate precursors with activating agents (e.g., DCC or EDC) to facilitate coupling .

- Condition Optimization : Monitor temperature (typically 0–25°C), solvent polarity (e.g., THF or DCM), and reaction time (12–24 hrs) using TLC or HPLC for real-time tracking .

- Validation : Confirm product purity via H/C NMR for structural elucidation and mass spectrometry for molecular weight verification .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to stressors (e.g., 40–60°C, 75% humidity, UV light) for 4–8 weeks. Use HPLC to quantify degradation products like benzamide or ethylamine .

- Storage Recommendations : Store in amber vials at –20°C under inert gas (argon/nitrogen) to minimize hydrolysis or oxidation. Regularly validate stability via FT-IR to detect carbonyl group integrity .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar impurities?

- Methodological Answer :

- Chromatography : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate impurities. Compare retention times with synthetic standards .

- Spectroscopy : Use high-resolution NMR (600 MHz+) to resolve overlapping signals; focus on the carbamate (–NHCOO–) and benzamide (–CONH–) moieties .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethyl acetate/hexane mixtures and analyze lattice parameters .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in catalytic or biological systems?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps (e.g., proton transfer in hydrolysis) .

- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map transition states and activation energies for carbamate bond cleavage .

- Inhibition Assays : Test interactions with enzymes (e.g., proteases) via fluorescence quenching or SPR to measure binding constants () .

Q. What strategies resolve contradictions in thermodynamic data (e.g., enthalpy of formation) for this compound?

- Methodological Answer :

- Data Cross-Validation : Replicate experiments using calorimetry (DSC) and gas-phase mass spectrometry under standardized conditions (e.g., 1 atm, 25°C) .

- Error Analysis : Apply statistical tools (e.g., Monte Carlo simulations) to quantify uncertainty in pressure-dependent measurements .

- Literature Benchmarking : Compare results with analogous compounds (e.g., N-ethylcarbazole) to identify outliers and refine computational models .

Q. How can researchers design experiments to probe the biological activity of this compound while minimizing off-target effects?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., nitro or fluoro groups) and test against cell lines (e.g., HeLa or HEK293) via MTT assays .

- Selectivity Profiling : Use kinome-wide screening or phage display libraries to identify unintended protein targets .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS to predict in vivo behavior .

Data Management and Reproducibility

Q. What electronic lab notebook (ELN) practices enhance reproducibility in this compound research?

- Methodological Answer :

- Metadata Tagging : Log experimental parameters (e.g., solvent purity, humidity) in ELNs to identify variability sources .

- Version Control : Archive raw spectra and chromatograms with timestamps to trace data lineage .

- Collaborative Protocols : Use cloud-based ELNs to standardize workflows across labs, reducing inter-lab discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.